molecular formula C5H8N2 B3025276 1,5-Dimethyl-1H-imidazole CAS No. 10447-93-5

1,5-Dimethyl-1H-imidazole

Cat. No.: B3025276
CAS No.: 10447-93-5
M. Wt: 96.13 g/mol
InChI Key: HQNBJNDMPLEUDS-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-imidazole is a heterocyclic organic compound with the molecular formula C5H8N2. It is a derivative of imidazole, featuring two methyl groups attached to the nitrogen atoms at positions 1 and 5 of the imidazole ring. This compound is known for its versatility and is utilized in various chemical and industrial applications.

Mechanism of Action

Target of Action

1,5-Dimethyl-1H-imidazole, also known as 1,5-Dimethylimidazole, is a heterocyclic compound that interacts with several targets. It has been found to inhibit nitric oxide synthase, which plays a significant role in inflammation and neurodegenerative diseases . It also targets the respiratory system .

Mode of Action

The compound interacts with its targets through various mechanisms. For instance, the N3 of the imidazole compound binds to the heme iron atom of ferric cytochrome P450

Biochemical Pathways

This compound is involved in several biochemical pathways. It is a key component in the synthesis of functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of the imidazole containing compounds should be improved to a great extent . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

It is known that the compound can cause burns of eyes, skin, and mucous membranes . More research is needed to fully understand the molecular and cellular effects of this compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-1H-imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles. For instance, the reaction of amido-nitriles with nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization, yields disubstituted imidazoles . Another method involves the Suzuki coupling reaction of 5-bromo-1,2-dimethyl-1H-imidazole with aryl boronic acids, catalyzed by palladium acetate under ultrasonic irradiation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using efficient catalytic processes. The use of nickel or palladium catalysts in the cyclization and coupling reactions ensures high yields and purity of the final product. The reaction conditions are optimized to include mild temperatures and pressures to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can yield hydrogenated imidazole derivatives.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Hydrogenated imidazole derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethyl-1H-imidazole: Another dimethyl derivative of imidazole with methyl groups at positions 1 and 2.

    2,4,5-Trimethyl-1H-imidazole: A trimethyl derivative with methyl groups at positions 2, 4, and 5.

    1-Methyl-1H-imidazole: A monomethyl derivative with a single methyl group at position 1.

Uniqueness

1,5-Dimethyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methyl groups at positions 1 and 5 enhances its stability and reactivity compared to other imidazole derivatives. This unique substitution pattern also influences its interaction with molecular targets, making it a valuable compound in various applications .

Properties

IUPAC Name

1,5-dimethylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c1-5-3-6-4-7(5)2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNBJNDMPLEUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00146497
Record name 1,5-Dimethylimidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10447-93-5
Record name 1,5-Dimethylimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10447-93-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dimethylimidazole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Dimethylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00146497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-dimethyl-1H-imidazole
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Record name 1,5-DIMETHYLIMIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 1,5-Dimethylimidazole influence its chemical reactivity?

A2: The presence of two methyl groups at positions 1 and 5 of the imidazole ring significantly impacts the compound's reactivity. [] For instance, in the context of N-alkylation reactions, 1,5-Dimethylimidazole demonstrates regioselectivity. When reacted with methanol in the presence of Y-zeolites, it predominantly forms 1,5-dimethylimidazole. [] This regioselectivity is attributed to the specific catalytic activity of the Y-zeolite and the steric effects introduced by the methyl groups on the imidazole ring. []

Q2: Are there any studies exploring the catalytic properties of polymers containing 1,5-Dimethylimidazole units?

A3: Yes, research has explored the esterolytic activity of polymers containing N-alkylimidazoles, including derivatives of 1,5-Dimethylimidazole. [] Poly(1-alkyl-5-vinylimidazoles), synthesized from monomers like 1-methyl-5-vinylimidazole, demonstrated significant rate enhancements in the hydrolysis of 3-nitro-4-acyloxybenzoic acids compared to 1,5-Dimethylimidazole. [] This enhanced activity is attributed to hydrophobic interactions between the polymeric catalyst and the substrate. []

Q3: Is there any spectroscopic data available that characterizes 1,5-Dimethylimidazole?

A4: While the provided abstracts don't delve into detailed spectroscopic characterization, they do mention the use of various techniques to study 1,5-Dimethylimidazole and its derivatives. [, , ] Researchers have employed techniques such as X-ray crystallography to determine bond lengths and angles within 1,5-Dimethylimidazole-containing complexes. [] Furthermore, studies investigating the non-covalent interactions of N-phenyl-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide derivatives highlight the use of spectroscopic methods to analyze these interactions. []

Q4: Have there been any computational studies investigating 1,5-Dimethylimidazole or its derivatives?

A5: Yes, computational chemistry has been employed to study 1,5-Dimethylimidazole derivatives. [, ] For instance, Density Functional Theory (DFT) calculations have been used to investigate the temperature-dependent polymorphism of N-(4-fluorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide. [] These calculations provided insights into the intermolecular interactions within the crystal state of this compound. [] Additionally, DFT studies have explored the role of catalysts in reactions involving propargyl cyanamides and thiol or alcohol, potentially involving intermediates or derivatives related to 1,5-Dimethylimidazole. []

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